Gambiertoxin 4b
Description
Structure
2D Structure
Properties
CAS No. |
123676-76-6 |
|---|---|
Molecular Formula |
C60H84O16 |
Molecular Weight |
1061.3 g/mol |
IUPAC Name |
(1R,3S,6R,8S,10R,12S,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45R,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol |
InChI |
InChI=1S/C60H84O16/c1-7-8-13-34-14-11-17-41-56(65-34)53(63)57-49(69-41)26-43-40(72-57)21-20-38-39(67-43)19-18-37-35(66-38)15-9-10-16-36-45(68-37)28-50(61)59(6)51(71-36)29-46-47(75-59)25-30(2)24-42-44(70-46)27-48-54(73-42)32(4)52(62)58-55(74-48)31(3)33(5)60(76-58)22-12-23-64-60/h7-11,13-14,18-21,30-58,61-63H,1,12,15-17,22-29H2,2-6H3/b10-9-,13-8+/t30-,31+,32+,33+,34?,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60-/m1/s1 |
InChI Key |
QFYRPKKCVYDHFZ-AEAYZDHWSA-N |
SMILES |
CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC=C)O)O)(OC6C1)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CC(O3)/C=C/C=C)O)O)(O[C@@H]6C1)C |
Canonical SMILES |
CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC=C)O)O)(OC6C1)C |
Synonyms |
CTX 4B CTX-4B gambiertoxin gambiertoxin (CTX-4B) |
Origin of Product |
United States |
Origin and Biosynthetic Research
Identification and Cultivation of Producer Dinoflagellate Species
The primary producers of gambiertoxins, the precursors to the more potent ciguatoxins found in fish, are benthic dinoflagellates of the genus Gambierdiscus. frdc.com.aunih.gov Specifically, Gambierdiscus toxicus has been identified as a key species responsible for producing these toxins. frdc.com.aumpi.govt.nz Through cultivation and analysis, scientists have confirmed that G. toxicus synthesizes gambiertoxins, including GTX-4B. rivm.nlfrdc.com.au These dinoflagellates are commonly found in microbial biofilms attached to macroalgae in coral reef ecosystems. nih.gov
Gambiertoxin-4b, isolated from wild and cultured G. toxicus, is a precursor to more toxic ciguatoxins. frdc.com.aufao.org The structure of GTX-4B has been characterized as a ladder-shaped polyether molecule. rivm.nl It is believed that GTX-4B is oxidized within fish to form ciguatoxins, which then accumulate up the food chain. mpi.govt.nzrivm.nl Besides G. toxicus, other species within the Gambierdiscus genus, such as G. polynesiensis, are also significant producers of ciguatoxin analogs. nih.govifremer.fr
Strain-Dependent Production Variability
Research has revealed significant variability in toxin production among different strains of Gambierdiscus toxicus. rivm.nlnih.gov Not all strains of G. toxicus produce gambiertoxins. fao.orgnih.gov Studies involving the mass culture of thirteen different G. toxicus strains from various geographical locations, including Queensland (Australia), Hawaii, French Polynesia, and the Virgin Islands, found that only two Queensland strains produced gambiertoxins. nih.gov
This strain-dependent production appears to be a stable genetic trait, as changes in nutrient media did not induce toxin production in non-toxic strains. nih.gov This suggests that the occurrence of ciguatera is linked to the proliferation of specific, genetically capable strains of G. toxicus. nih.gov Furthermore, wild cells of G. toxicus have been observed to produce approximately 100-fold greater quantities of gambiertoxins per cell compared to cultured strains, indicating that environmental or other factors in their natural habitat may significantly enhance toxin production. nih.gov This intraspecific variability in toxin profiles and production levels is a crucial factor in understanding and predicting ciguatera outbreaks. nih.gov
Environmental and Biological Factors Influencing Gambiertoxin 4b Production
The synthesis of this compound by Gambierdiscus species is not constant but is influenced by a variety of environmental and biological factors.
Effects of Temperature and Salinity on Dinoflagellate Growth and Toxin Synthesis
Temperature and salinity are key environmental drivers affecting the growth and distribution of Gambierdiscus species. mdpi.complos.org Laboratory studies have shown that these dinoflagellates have optimal temperature and salinity ranges for growth. For many Gambierdiscus species, maximum growth occurs at temperatures between 23.8°C and 29.2°C and salinities ranging from 30.1 to 38.5. plos.orgnih.gov While some species can tolerate a broader range of conditions, extreme temperatures and salinities generally inhibit growth. mdpi.complos.org For instance, research on Gambierdiscus populations in the Florida Keys indicated a preference for a water temperature of about 30°C. fao.org
The relationship between these physical parameters and toxin production is complex. Some studies suggest that cells may produce more toxins under slower growth conditions at the edges of their optimal environmental range. mdpi.com For example, the highest cellular toxin content for G. carpenteri was recorded at 25°C and a salinity of 26. mdpi.com However, temperature is not always considered an essential factor in regulating toxin production itself. mdpi.com In Japanese coastal waters, a significant positive correlation was observed between Gambierdiscus cell densities and sea surface temperature, while a negative correlation was found with salinity, suggesting that higher temperatures and moderately low salinity favor population growth in that region. jst.go.jp
| Species | Optimal Temperature Range (°C) | Optimal Salinity Range | Reference |
|---|---|---|---|
| Gambierdiscus spp. (general) | 23.8–29.2 | 30.1–38.5 | plos.org |
| G. carpenteri | ~25 | ~26 | mdpi.com |
| Gambierdiscus spp. (Japanese coastal) | High SST | Moderately Low | jst.go.jp |
Influence of Irradiance on Biosynthetic Processes
Irradiance, or light intensity, is another critical factor influencing the growth of Gambierdiscus. fao.orgmdpi.com These photosynthetic organisms rely on light for energy, but optimal and inhibitory levels vary. For example, G. toxicus in the Florida Keys was found to grow best at 11 percent of full sunlight, with high light intensities adversely affecting growth. fao.org Similarly, studies on G. carpenteri have investigated the interplay between irradiance, temperature, and salinity on toxin production. mdpi.com
The development of G. toxicus populations has been observed to increase with greater exposure to sunlight in natural settings, alongside other factors. fao.org However, the precise mechanisms by which irradiance directly regulates the biosynthetic pathways of this compound are still an area of active research. fao.org
Role of Microbial Interactions, including Quorum Sensing Bacteria, in Toxin Regulation
The production of toxins by Gambierdiscus does not occur in isolation. The dinoflagellate is part of a complex microbial community, and its interactions with bacteria can significantly regulate its growth and toxicity. nih.govresearchgate.net Some bacteria, through a process known as quorum sensing, can influence the physiology of Gambierdiscus. nih.govresearchgate.net Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, using small signal molecules. jlabphy.org
Nutrient Availability and its Impact on Toxin Production
The production of gambiertoxins by dinoflagellates of the genus Gambierdiscus is influenced by various environmental factors, with nutrient availability being a key area of research. However, studies have presented inconsistent findings regarding the precise impact of nutrient concentrations on toxin synthesis.
Some research suggests a link between increased nutrient availability and the growth of Gambierdiscus populations. Field studies have hypothesized that higher nutrient levels could enhance dinoflagellate abundance. int-res.com Yet, one in-situ experiment in the US Virgin Islands found that while reduced grazing pressure significantly increased Gambierdiscus abundance, the direct effect of nutrient elevation was not statistically significant. int-res.comresearchgate.net
Other studies have reported that increased concentrations of ammonium (B1175870) (NH₄⁺) could enhance cellular ciguatoxicity in some Gambierdiscus strains, suggesting a role for this nitrogen form in toxin biosynthesis. mdpi.comresearchgate.net Conversely, some reports indicate that the source of nitrogen (organic or inorganic) had no discernible impact on toxin production in certain Caribbean G. toxicus strains. mdpi.comresearchgate.net The variability in these findings highlights the complexity of the relationship, suggesting that different species or even different strains of Gambierdiscus may have distinct physiological responses to nutrient regimes. mdpi.comresearchgate.net Furthermore, symbiotic bacteria co-existing with the dinoflagellates may also play a role in nutrient access and toxin production, as the associated bacterial community has been shown to shift with changes in nitrogen availability and the dinoflagellate's toxicity levels. frontiersin.org
| Factor | Observed Effect on Gambierdiscus | Species/Strain Studied | Reference |
| Nitrogen Source (Urea vs. Nitrate) | Significantly reduced final cell yields but enhanced production of several P-CTX analogs. No significant effect on overall toxin yield. | G. polynesiensis | mdpi.com |
| Nitrogen:Phosphorus (N:P) Ratio | No significant effect on overall ciguatoxin (CTX) content. | G. polynesiensis | mdpi.com |
| Ammonium (NH₄⁺) Concentration | Increased cellular ciguatoxicity in some cases. | Gambierdiscus spp. | mdpi.comresearchgate.net |
| Nutrient Limitation (Nitrogen) | May promote an increase in toxicity in some strains. | Gambierdiscus spp. | researchgate.net |
Hypothesized Biosynthetic Pathways of this compound Precursors
This compound (GTX-4B) is a complex polyether compound, and its biosynthesis is believed to follow a pathway common to many large marine toxins. fao.orgrivm.nl The fundamental building blocks are derived from simple carboxylic acids, assembled through a process analogous to fatty acid synthesis. nih.govnih.gov
Isotope labeling studies have been crucial in elucidating the origins of the carbon skeleton of gambiertoxins and related polyethers. These experiments confirm that the toxins are polyketides, produced through the successive condensation of acetate (B1210297) units. nih.govmdpi.com The synthesis begins with acetyl-CoA and involves sequential condensations with extender units like malonyl-CoA. mdpi.com However, the polyketide assembly in dinoflagellates is distinct from typical polyketide synthesis. The carbon backbone is constructed from both intact acetate units and fragments where either the methyl or carboxyl carbon of acetate has been deleted. nih.govmdpi.com This unusual pattern points to a novel mode of polyketide synthesis specific to these organisms. nih.gov
Polyether Ring Formation Mechanisms
The defining structural feature of this compound is its ladder-like system of fused polyether rings. rivm.nl The prevailing hypothesis for the formation of this intricate structure involves a multi-step cascade reaction. mdpi.comasknature.org
The proposed mechanism begins with the biosynthesis of a long, linear polyene precursor molecule by polyketide synthase (PKS) enzymes. mdpi.comjst.go.jp This polyene then undergoes a series of stereospecific epoxidations along its chain, catalyzed by epoxidizing enzymes. This creates a polyepoxide intermediate. mdpi.com
The final and most critical step is the hypothesized cascade of epoxide ring-opening reactions. asknature.orgjst.go.jp This "zipper-like" cyclization is thought to proceed via a series of intramolecular attacks, where the hydroxyl group formed from the opening of one epoxide ring attacks the adjacent epoxide, leading to the formation of the fused ether rings. mdpi.com It is theorized that the formation of the desired six-membered rings is directed by the specific conformation of the polyepoxide precursor. asknature.org Isotope-labeling experiments have provided strong evidence for this pathway, demonstrating that the oxygen atoms within the ether rings are derived from molecular oxygen (O₂), which is consistent with an epoxidation mechanism. jst.go.jp
Enzymatic Transformations in Dinoflagellate Cultures
The biosynthesis of the complex structure of this compound is orchestrated by a suite of specialized enzymes within the dinoflagellate Gambierdiscus toxicus. mpi.govt.nznih.gov Based on the complex, non-aromatic structure of the final product, it is predicted that Type I modular polyketide synthases (PKSs) are the primary enzymes responsible for constructing the carbon backbone. nih.govnih.gov
Type I PKSs are large, multifunctional enzyme complexes composed of multiple domains, each catalyzing a specific step in the chain elongation and modification process. nih.gov These enzymes facilitate the head-to-tail assembly of acetate units to form the long polyketide chain. nih.govmdpi.com The structural diversity among polyketides arises from the use of different starter and extender units and from various post-condensation modifications. nih.gov
Molecular and Cellular Mechanisms of Action: Research Insights
Interaction with Voltage-Gated Sodium Channels (NaV)
The primary molecular target for ciguatoxins, including Gambiertoxin 4b, is the voltage-gated sodium (NaV) channel, a protein essential for the generation and propagation of action potentials in excitable cells like neurons and muscles. fao.orgnih.govresearchgate.net
Ligand binding studies have identified that ciguatoxins interact with neurotoxin receptor site 5 on the α-subunit of the NaV channel. fao.orgresearchgate.netuts.edu.au This binding site is also shared with brevetoxins, another family of marine polyether toxins. fao.orgnih.gov Specifically, this compound has been shown to competitively inhibit the binding of brevetoxin (B15176840) to this site on rat brain membranes. fao.org Receptor site 5 is located on the intracellular segments S6 of domain I and S5 of domain IV of the channel's α-subunit. mdpi.com The structural similarity between gambiertoxins and brevetoxins underlies this shared binding affinity. nih.gov
The binding of this compound to NaV channels induces significant alterations in their gating properties, leading to a state of persistent activation. researchgate.netvliz.be Electrophysiological studies on frog myelinated axons revealed that P-CTX-4B causes a hyperpolarizing shift in the voltage-dependence of NaV channel activation and inactivation. nih.gov Specifically, it shifts the voltage-dependence of Na+ conductance by approximately -14 mV and the steady-state Na+ inactivation curve by about -16 mV to more negative potentials. nih.gov
This shift means that the channels are more likely to open at the normal resting membrane potential. fao.orgmdpi.com The consequence is a persistent influx of sodium ions (Na+), leading to membrane depolarization and the spontaneous firing of action potentials in excitable cells. fao.orgresearchgate.netmdpi.com This persistent sodium conductance is a hallmark of ciguatoxin action. mdpi.com
Table 1: Effects of this compound on NaV Channel Gating Properties in Frog Myelinated Axons
| Parameter | Shift Induced by P-CTX-4B | Reference |
|---|---|---|
| Voltage-Dependence of Na+ Conductance | ~ -14 mV | nih.gov |
| Steady-State Na+ Inactivation-Voltage Curve | ~ -16 mV | nih.gov |
While this compound effectively modulates NaV channels, its potency is significantly lower than its oxidized metabolites found in fish, such as Pacific-ciguatoxin-1 (P-CTX-1). nih.govmdpi.com Studies on frog myelinated nerve fibers have consistently shown that P-CTX-4B is approximately 50 times less potent than P-CTX-1 in its effects on NaV channels and in inducing spontaneous action potentials. nih.govnih.govmdpi.comsemanticscholar.org
When compared to brevetoxins, P-CTX-4B exhibits a similar binding affinity for NaV channels. fao.org In contrast, the affinity of P-CTX-1 for these channels is about 30 times higher than that of brevetoxin and, by extension, P-CTX-4B. fao.orgmpi.govt.nz
Table 2: Relative Potency of this compound on NaV Channels
| Compound | Potency Comparison | Reference |
|---|---|---|
| This compound (P-CTX-4B) vs. Pacific-ciguatoxin-1 (P-CTX-1) | ~50-fold less potent | nih.govmdpi.comsemanticscholar.org |
| This compound (P-CTX-4B) vs. Brevetoxin | Similar affinity | fao.org |
| Pacific-ciguatoxin-1 (P-CTX-1) vs. This compound (P-CTX-4B) | ~30-fold higher affinity | mpi.govt.nz |
Persistent Activation of NaV Channels by this compound
Modulatory Effects on Voltage-Gated Potassium Channels (Kv)
In addition to their well-documented effects on NaV channels, gambiertoxins also modulate voltage-gated potassium (Kv) channels, further contributing to increased membrane excitability. semanticscholar.orgwho.int
A key finding is the differential potency of this compound on Kv channels compared to its ciguatoxin congeners and its own effect on NaV channels. Strikingly, P-CTX-4B is approximately four times more effective at inhibiting Kv channels than its metabolite, P-CTX-1. nih.govmdpi.comsemanticscholar.orgwho.int
Furthermore, studies have revealed that P-CTX-4B is about twice as effective at blocking Kv channels as it is at affecting NaV channels. mdpi.comsemanticscholar.org This dual action—a potent block of Kv channels combined with a less potent but significant activation of NaV channels—characterizes the unique toxicological profile of this compound. nih.gov This contrasts with other congeners like CTX3C, which failed to inhibit potassium currents in certain cell types, highlighting the diverse activities within the ciguatoxin family. who.int
Concentration-Dependent Inhibition of Kv Channels
Impact on Intracellular Ion Homeostasis
The primary molecular target of this compound is the voltage-gated sodium channel (VGSC) on the membrane of excitable cells. fao.orgnih.gov Its binding to site 5 of the VGSC leads to the persistent activation of these channels, causing them to open at normal resting membrane potentials. fao.org This action fundamentally alters intracellular ion homeostasis, particularly the concentrations of sodium and calcium ions.
The binding of this compound to VGSCs causes a continuous and uncontrolled influx of sodium ions (Na+) into the cell. fao.orgresearchgate.net This persistent influx overwhelms the cell's capacity to extrude Na+ via the Na+/K+-ATPase pump, leading to a significant elevation of the intracellular Na+ concentration. whoi.edumdpi.com This sustained increase in intracellular Na+ disrupts the normal electrochemical gradient across the cell membrane. fao.org
Research on frog myelinated axons has demonstrated that the effects of this compound, such as nodal swelling, can be prevented by the application of tetrodotoxin (B1210768) (TTX), a potent blocker of VGSCs. nih.govresearchgate.net This finding confirms that the influx of Na+ through these channels is the primary mechanism responsible for the observed cellular changes. nih.govresearchgate.net
Mechanisms of Increased Intracellular Na+ Concentration
Cellular Responses in Model Systems
The disruption of ion homeostasis by this compound elicits a range of cellular responses that have been studied in various model systems, providing insights into the toxin's neurotoxic effects.
A hallmark cellular response to this compound is the swelling of excitable cells, particularly at the nodes of Ranvier in myelinated axons and at nerve terminals. nih.govnih.govresearchgate.net This swelling is a direct consequence of the increased intracellular Na+ concentration. nih.gov The elevated internal Na+ creates an osmotic imbalance, drawing water into the cell and causing it to swell. nih.gov
Studies using confocal laser scanning microscopy on frog myelinated axons have shown that exposure to this compound at nanomolar concentrations induces a marked, Na+-dependent swelling of the nodes of Ranvier. nih.govresearchgate.net This swelling can be prevented by blocking VGSCs with tetrodotoxin and can be partially reversed by applying a hyperosmotic solution, further supporting the role of osmotic forces in this process. nih.govresearchgate.net
The persistent activation of VGSCs and the subsequent depolarization of the cell membrane dramatically alter neuronal excitability. nih.gov The resting membrane potential is shifted to a more positive value, making neurons hyperexcitable and prone to spontaneous and repetitive firing of action potentials. fao.orgnih.gov
This increased excitability, coupled with the elevated intracellular Ca2+ levels, significantly impacts neurotransmitter release pathways. nih.gov The influx of Ca2+ is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters. nih.gov The abnormally high intracellular Ca2+ caused by this compound leads to excessive and uncontrolled neurotransmitter release. nih.gov This can result in a depletion of neurotransmitter stores and disruption of normal synaptic transmission. nih.gov Furthermore, research suggests that the stimulated release of neurotransmitters can also contribute to the swelling of nerve terminals by increasing their surface area. nih.gov
Ecological Dynamics and Trophic Transfer Research
Transfer Pathways from Dinoflagellates to Higher Trophic Levels
The journey of Gambiertoxin-4b through the marine ecosystem begins with its synthesis by Gambierdiscus species, which are often found as epiphytes on macroalgae, seagrass, and dead coral surfaces in tropical and subtropical regions. fao.orgwhoi.edu From this origin, the toxin is transferred to higher trophic levels through consumption.
The initial step in the trophic transfer of Gambiertoxin-4b involves the consumption of Gambierdiscus dinoflagellates by herbivorous marine organisms. fao.orgresearchgate.net Herbivorous fish, such as parrotfish (Scarus spp.) and surgeonfish (Acanthuridae and Ctenochaetus spp.), as well as various invertebrates, ingest the toxin as they graze on the algae and detritus that host these dinoflagellates. fao.orgfgcu.edu This direct consumption introduces GTX-4b into the food web. researchgate.net Studies have shown that even at this initial stage, some biotransformation of the toxin can begin to occur within the digestive systems of these primary consumers. fao.orgwikipedia.org For instance, parrotfish have been reported to contain toxins that, based on their chromatographic properties, appear to be a mixture of GTX-4A and GTX-4B. fao.org
Following its entry into herbivorous species, Gambiertoxin-4b is then transferred to higher trophic levels as these herbivores are preyed upon by carnivorous fish. fao.orgresearchgate.net This process leads to the bioaccumulation of the toxin, where its concentration increases in organisms at successively higher levels of the food chain. cimi.org Large predatory fish such as barracuda (Sphyraena barracuda), groupers (Serranidae), snappers (Lutjanidae), and jacks are particularly known to accumulate high levels of ciguatoxins derived from precursors like GTX-4b. fao.orgcorevi.org Research indicates that the toxin profiles within carnivorous fish are often dominated by the more oxidized and potent forms of ciguatoxins, suggesting significant biotransformation occurs after the toxin moves up the food chain. fao.orgresearchgate.net
Grazing by Herbivorous Fish and Invertebrates
Biotransformation of Gambiertoxin 4b within Marine Food Webs
Once ingested, Gambiertoxin-4b does not remain static. It undergoes significant metabolic changes within marine organisms, a process known as biotransformation. These transformations are critical as they often result in compounds with increased toxicity. fao.orgresearchgate.net
A key biotransformation pathway for Gambiertoxin-4b is oxidative metabolism. fao.orgmpi.govt.nz This process, occurring primarily in the liver of fish, involves the enzymatic oxidation of the GTX-4b molecule. mdpi.comnih.gov Studies have identified cytochrome P450 (CYP) enzymes as playing a pivotal role in this metabolic process. nih.govresearchgate.netnih.govacs.org Specifically, research using fish liver S9 fractions and human recombinant CYP3A4 has demonstrated the in vitro conversion of GTX-4b and its stereoisomer, GTX-4A, into more oxidized and potent congeners. nih.gov
This oxidation primarily affects the terminal portions of the molecule, leading to the formation of ciguatoxins such as Pacific Ciguatoxin-1 (P-CTX-1). fao.orgnih.gov P-CTX-1 is considered one of the most potent ciguatoxins and is a major toxin found in carnivorous fish implicated in ciguatera fish poisoning. fao.orgrivm.nl The transformation from GTX-4b to P-CTX-1 significantly enhances the molecule's toxicity; for example, the mouse lethality of GTX-4B is enhanced approximately 11-fold upon oxidation to its ciguatoxin counterpart. rivm.nl This metabolic conversion explains why carnivorous fish, which are higher up the food chain, typically contain more potent toxins than the precursor compounds found in dinoflagellates and herbivores. fao.orgresearchgate.net
In addition to oxidation, spiroisomerization is another important transformation process. wikipedia.orgresearchgate.netfrdc.com.au This acid-catalyzed process can occur in the acidic environment of a fish's stomach. nih.gov Spiroisomerization involves the rearrangement of the spiroketal functional groups within the polyether structure of the toxin. For instance, GTX-4A, the major gambiertoxin produced by some strains of G. toxicus, is considered a likely precursor that can undergo acid-catalyzed spiroisomerization to form other ciguatoxins found in fish, including GTX-4B and eventually P-CTX-1 and P-CTX-3. frdc.com.aunih.gov This process, alongside oxidative metabolism, contributes to the diversity of ciguatoxin congeners found in marine organisms.
Oxidative Metabolism and Formation of More Potent Ciguatoxins (e.g., P-CTX-1)
Environmental Factors Influencing Toxin Flux and Distribution
The abundance and distribution of Gambiertoxin-4b and its derivatives in marine ecosystems are not constant but are influenced by a range of environmental factors that affect the growth and toxicity of Gambierdiscus dinoflagellates. nih.govresearchgate.net These factors can lead to spatial and temporal variability in ciguatera outbreaks. researchgate.net
Key environmental drivers include:
Sea Surface Temperature (SST): Temperature is a critical factor controlling the growth of Gambierdiscus. whoi.edu Most species exhibit maximum growth rates between 24–30°C. whoi.edu Increases in SST, potentially linked to climate change and events like El Niño, have been correlated with an increased incidence of ciguatera. researchgate.netnih.gov For example, in Puerto Rico, maximum toxicity in fish was observed following periods of sustained elevated sea surface temperatures. fao.org
Light Intensity: As photosynthetic organisms, Gambierdiscus growth is influenced by light availability. However, studies have shown varied responses, with some indicating that high light intensities can be inhibitory. int-res.comnih.gov The optimal light conditions can vary between different Gambierdiscus species. nih.gov
Salinity: Gambierdiscus species generally tolerate a range of salinities, with optimal growth typically occurring between 25 and 35 parts per thousand. nih.gov Extreme deviations from oceanic salinity can adversely affect growth. nih.gov
Nutrient Availability: The role of nutrients in Gambierdiscus proliferation and toxin production is complex. While nutrient runoff from land can impact coastal ecosystems, studies on the direct effect on Gambierdiscus have yielded mixed results. researchgate.netint-res.com Some research suggests that under certain nutrient conditions, toxin production might be enhanced. researchgate.net
Habitat Disturbance: Physical disturbances to coral reefs, such as from storms, cyclones, or human activities like construction, can create more substrate for macroalgae to grow. researchgate.netmedscape.com This, in turn, can provide more habitat for Gambierdiscus, potentially leading to an increase in toxin production and entry into the food web. medscape.commdpi.com
Role of Coral Reef Disturbance on Gambierdiscus Proliferation and Toxin Load
The proliferation of Gambierdiscus species, the primary producers of gambiertoxins, is closely linked to disturbances in coral reef ecosystems. mdpi.comnih.gov Events, both natural and anthropogenic, that damage or kill coral create new, barren surfaces. mdpi.comdpi.qld.gov.aunih.gov These surfaces are rapidly colonized by various species of macroalgae, which serve as the ideal substrate for Gambierdiscus dinoflagellates to attach and thrive. nih.govdpi.qld.gov.au
Research indicates a strong correlation between the degradation of coral health and the increased abundance of these toxic microorganisms. nih.govhawaii.edu For an increased risk of ciguatera to occur, the species of Gambierdiscus that proliferates on the newly available algal substrate must be a significant producer of ciguatoxin precursors, such as Gambiertoxin-4b. mdpi.comnih.gov
Key disturbances include:
Coral Bleaching: Widespread coral mortality due to rising sea temperatures provides vast new areas for algal growth. nih.govhawaii.edu Following a severe coral bleaching event in Mayotte in 1998, a subsequent bloom of Gambierdiscus toxicus was observed, with cell densities reaching exceptional levels. researchgate.net
Physical Destruction: Storms, tsunamis, and human activities like coastal construction and dredging can cause physical damage to reefs, leading to similar conditions that favor Gambierdiscus growth. mdpi.comnih.gov
Eutrophication and Sedimentation: Increased nutrient levels and sediment runoff can degrade water quality, stressing corals and promoting algal growth while potentially reducing grazing pressure on the algae that host Gambierdiscus. mdpi.com
The new algal turf on these disturbed reefs can be preferentially grazed by herbivorous and detritivorous fish, which facilitates the entry of Gambiertoxin-4b and its analogues into the marine food chain. mdpi.comnih.gov
Table 1: Impact of Coral Bleaching on Gambierdiscus Density in Mayotte (1998)
| Time Period | Ecological Condition | Gambierdiscus Density (cells g⁻¹ algae) |
| Pre-Bleaching | Healthy Coral Reef | Low / Baseline |
| April - August 1998 | Severe Coral Bleaching Event (>80% coral mortality) | Not specified |
| Post-Bleaching | Proliferation of Algal Turf on Dead Coral | Up to 470,000 |
| Data sourced from a 1998 study in Mayotte, Comoros archipelago. researchgate.net |
Geographical and Regional Variability in Toxin Profiles within Ecosystems
The profile of ciguatoxins (CTXs) found in marine ecosystems exhibits significant variability based on geography. researchgate.netfrontiersin.org Historically, CTXs have been broadly categorized based on the ocean basin where they are found: Pacific (P-CTXs), Caribbean (C-CTXs), and Indian (I-CTXs). europa.euresearchgate.netmpi.govt.nz Gambiertoxin-4b is recognized as a key precursor to toxins in the Pacific group, particularly P-CTX-1. fao.orgmpi.govt.nz
However, research has revealed that toxin profiles are not homogenous and can vary significantly over small geographical scales, such as between different coastlines of a single island. mdpi.comnoaa.gov This variability is thought to reflect the distribution of different Gambierdiscus species and strains, each producing a unique array of toxins. mdpi.comuoc.edu
Fiji Study: An analysis of fish from the coastal waters of Viti Levu, Fiji, identified distinct toxin zones. mdpi.com Fish from the northern coast (Zone 1) had no detectable CTXs, while those from another area (Zone 2) contained low levels of CTX3C-type toxins. mdpi.com A third area (Zone 3) showed a mix of both CTX1B-type and CTX3C-type toxins, highlighting micro-regional differences in the resident toxic algae. mdpi.com
Caribbean Study: In the U.S. Virgin Islands, fish collected from the north side of St. Thomas showed no detectable ciguatoxins, whereas fish from the west, east, and south sides were contaminated, confirming that ciguatera risk can be highly localized. noaa.gov
Inter-Oceanic Profile: A recent study challenged the strict geographical classification by discovering identical CTX3C-group profiles in Lutjanus bohar (two-spot red snapper) from both the Pacific and Indian Oceans. frontiersin.org This finding suggests that species-specific metabolic processes in fish may play a crucial role in determining the final toxin profile, potentially overriding purely geographical factors. frontiersin.org
Table 2: Regional Ciguatoxin Profile Variability in Fish from Viti Levu, Fiji
| Coastal Zone | Dominant Ciguatoxin (CTX) Profile | Implication |
| Zone 1 (e.g., Malake Island to Korovou) | Below detection level | Low to negligible risk from local Gambierdiscus populations. |
| Zone 2 | CTX3C-type toxins present at low levels | Presence of Gambierdiscus species producing CTX3C precursors. |
| Zone 3 | Co-occurrence of CTX1B-type and CTX3C-type toxins | Mixed population of Gambierdiscus species or species producing multiple toxin precursors. |
| Based on findings from Oshiro et al. (2021). mdpi.com |
Species-Specific Accumulation and Biotransformation Rates in Marine Organisms
Gambiertoxin-4b is a precursor toxin that enters the food web when herbivorous fish graze on toxic Gambierdiscus algae. dpi.qld.gov.aunih.gov Once ingested, this less-oxidized compound undergoes metabolic changes, or biotransformation, as it moves up the trophic levels. fao.orgnih.gov This process, primarily oxidation, converts gambiertoxins into more potent and more toxic ciguatoxins. dpi.qld.gov.aumpi.govt.nzresearchgate.net
The rate and outcome of this biotransformation are highly dependent on the specific fish species. researchgate.netresearchgate.net
Trophic Level Transformation: In herbivorous fish, the biotransformation of gambiertoxins to ciguatoxins may be incomplete. fao.org However, when these herbivores are consumed by carnivorous fish, the transformation is often completed. fao.org As a result, apex predators typically contain the more oxidized and potent ciguatoxins, like P-CTX-1, with little to no trace of the original precursor, Gambiertoxin-4b. fao.org
Species-Specific Metabolism: Different fish species metabolize toxins differently, leading to unique toxin profiles even when exposed to the same initial gambiertoxins. researchgate.netwho.int In vitro experiments using liver fractions from various ciguateric fish, including Lutjanus bohar and Oplegnathus punctatus, demonstrated that these species possess the enzymatic machinery (such as Cytochrome P450 enzymes) to convert Gambiertoxin-4b (and its stereoisomer, CTX-4A) into various oxidized ciguatoxin analogs. researchgate.net
Toxin Accumulation: Ciguatoxins are lipophilic and accumulate in the tissues of fish, with the highest concentrations typically found in the liver and other viscera, and lower concentrations in the muscle tissue. fao.org The ratio of toxin concentration in the liver compared to the flesh varies among species. fao.org
A quantitative model of a food chain in Platypus Bay, Australia, illustrates this pathway, estimating that millions of Gambierdiscus cells producing P-CTX-4B (a stereoisomer of Gambiertoxin-4b) are required to contaminate a top predator like the Spanish mackerel with P-CTX-1. nih.gov The model suggests the key biotransformation step from the precursor to P-CTX-1 occurs within an intermediate host, the blotched javelin fish. nih.gov
Table 3: Biotransformation Pathway of Gambiertoxin-4b in a Pacific Food Web
| Trophic Level | Organism | Compound(s) Present | Metabolic Process |
| Producer | Gambierdiscus spp. | Gambiertoxin-4b (GTX-4B) and other precursors | Production of primary toxins |
| Primary Consumer (Herbivore) | e.g., Surgeonfish (Ctenochaetus striatus) | GTX-4B, partially transformed CTXs | Ingestion and initial, often incomplete, oxidation |
| Secondary Consumer (Carnivore) | e.g., Blotched Javelin (Pomadasys maculatus) | Primarily P-CTX-1 and other oxidized CTXs | Further oxidation of ingested toxins |
| Tertiary Consumer (Apex Predator) | e.g., Spanish Mackerel (Scomberomorus commerson) | P-CTX-1 and other highly oxidized CTXs | Accumulation and concentration of potent toxins |
| This table represents a generalized pathway based on findings from multiple studies. fao.orgnih.govresearchgate.net |
Advanced Analytical Methodologies for Gambiertoxin 4b Research
Chromatographic Separation and Detection Techniques
Chromatographic techniques are fundamental for the structural identification and quantification of Gambiertoxin 4b and related ciguatoxins (CTXs). These methods separate the toxins from other compounds in a sample, allowing for precise measurement and characterization.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive identification and quantification of this compound and its transformation products. ifremer.frresearchgate.net This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net In a typical LC-MS/MS workflow, the sample extract is first passed through a liquid chromatography column, such as a Poroshell 120 EC-C18, to separate the different compounds. ifremer.fr The separated compounds then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured. ifremer.fr
For enhanced sensitivity in detecting CTXs like this compound, the mass spectrometer is often operated in positive ionization mode to monitor sodium adduct ions ([M+Na]+). ifremer.fr Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion (e.g., the [M+Na]+ ion of this compound) and fragmenting it to produce characteristic product ions. researchgate.net This process allows for the unambiguous identification and quantification of the target toxin, even at very low concentrations. researchgate.net The stability of the [M+Na]+ precursor ion is a key factor that facilitates the detection and quantification of CTXs down to levels of 0.01 µg/kg. researchgate.net LC-MS/MS is frequently used as a confirmatory method following initial screening with other techniques. ifremer.frnih.gov
A study comparing different detection methods found a high correlation between LC-MS/MS and the fluorescent receptor binding assay (fRBA), with a correlation coefficient (r²) of 0.841. ifremer.fr While the neuroblastoma cell-based assay (CBA-N2a) was found to be more sensitive, LC-MS/MS provides essential structural confirmation. ifremer.fr
Table 1: LC-MS/MS Parameters for Ciguatoxin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 µm) | ifremer.fr |
| Column Temperature | 40°C | ifremer.fr |
| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water | ifremer.fr |
| Mobile Phase B | Methanol (MeOH) | ifremer.fr |
| Gradient | 78% to 88% B over 10 min | ifremer.fr |
| Flow Rate | 0.4 mL/min | ifremer.fr |
| Ionization Mode | Positive, Electrospray Ionization (ESI) | ifremer.fr |
| Precursor Ion | [M+Na]+ | ifremer.fr |
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD) represents another analytical approach for ciguatoxins. ifremer.frnih.gov However, CTXs, including this compound, lack strong chromophores, making direct UV detection challenging. trentu.ca Early methods used UV detection at low wavelengths (e.g., 215 nm), but this approach often suffers from a lack of sensitivity and specificity. nih.gov
To overcome this limitation, derivatization techniques have been developed for HPLC-FLD. nih.gov This involves chemically modifying the toxin with a fluorescent tag, such as 1-anthroylnitrile, which allows for highly sensitive detection. nih.govmdpi.com This derivatization strategy targets primary hydroxyl groups present in the ciguatoxin molecule. nih.gov While HPLC-FLD can achieve low detection levels, the requirement for a derivatization step adds complexity to the analytical workflow and necessitates additional cleanup procedures to remove excess reagent. nih.govmdpi.com Analytical methods such as HPLC-UV or HPLC-FLD are necessary to characterize the different CTX analogs and their specific profiles, as biological methods cannot distinguish between them. ifremer.fr
For the analysis of trace amounts of this compound and its congeners, capillary liquid chromatography coupled with high-resolution mass spectrometry (cLC-HRMS) offers exceptional sensitivity and specificity. mdpi.com This technique utilizes a capillary LC column, which operates at much lower flow rates than standard HPLC columns, resulting in improved ionization efficiency and, consequently, enhanced sensitivity in the mass spectrometer. mdpi.com
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. researchgate.net This capability is crucial for identifying unknown or unexpected ciguatoxin analogs in complex samples. mdpi.comresearchgate.net The increased mass accuracy helps to differentiate target toxins from co-eluting matrix interferences. researchgate.net Studies have shown that cLC-HRMS can detect and characterize ciguatoxins at concentrations significantly lower than those detectable by conventional LC-MS/MS. mdpi.com For instance, this method has been successfully used to identify traces of algal ciguatoxins in fish samples, demonstrating its value in comprehensive toxin profiling and risk assessment. mdpi.com While HRMS may have lower sensitivity for some Pacific ciguatoxins compared to low-resolution MS, its high mass accuracy is invaluable for confirming the identity of analogs and identifying interferences. researchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with UV or Fluorescence Detection (FLD)
Receptor-Based Bioassays and Cell-Based Assays
In addition to chromatographic methods, bioassays are essential tools in this compound research. These assays measure the biological activity of the toxins, providing information on their potential toxicity.
The fluorescent receptor binding assay (fRBA) is a functional method used to assess the composite toxicity of all ciguatoxin analogs present in a sample that bind to voltage-gated sodium channels (VGSCs). ifremer.fr This assay is based on the principle of competitive binding, where CTXs in a sample compete with a fluorescently labeled probe (such as a labeled brevetoxin) for binding to site 5 on the alpha subunit of the VGSC. ifremer.fr The resulting fluorescence signal is inversely proportional to the amount of CTX present in the sample. ifremer.fr
Table 2: Comparison of fRBA Incubation Conditions
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Temperature | 4 °C | 37 °C | mdpi.com |
| Duration | 90 min | 30 min | mdpi.com |
| Efficacy | Similar for detection and quantification of CTXs | Similar for detection and quantification of CTXs | mdpi.com |
The neuroblastoma cell-based assay (CBA-N2a) is another critical functional assay used to determine the activity of ciguatoxins, including this compound. ifremer.frmdpi.com This assay utilizes cultured neuroblastoma cells (N2a), which are sensitive to toxins that act on VGSCs. ifremer.frifremer.fr The principle of the assay involves exposing the N2a cells to the toxin extract and then measuring cell viability. ifremer.fr Ciguatoxins cause an influx of sodium ions into the cells, leading to cell swelling and death. nih.gov
The CBA-N2a is highly sensitive and provides a measure of the functional effect of the toxins on living cells. ifremer.fr It is often used as a screening tool to identify toxic samples before confirmation and quantification by analytical methods like LC-MS/MS. nih.gov The assay can detect the composite cytotoxic effect of all CTX analogs present in a sample. ifremer.frmdpi.com Studies have demonstrated the successful application of the CBA-N2a for the qualitative and quantitative detection of CTXs in Gambierdiscus extracts and contaminated fish and clam tissues. ifremer.frifremer.fr The CBA-N2a has been reported to be more sensitive than both LC-MS/MS and fRBA in some comparative studies. ifremer.fr
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | GTX-4B |
| Ciguatoxin | CTX |
| Brevetoxin (B15176840) | PbTx |
| Pacific Ciguatoxin-1 | P-CTX-1 |
| Caribbean Ciguatoxin-1 | C-CTX-1 |
| 17-hydroxy-C-CTX1 | |
| C-CTX5 | |
| Methanol | MeOH |
Neuroblastoma Cell-Based Assay (CBA-N2a) for Functional Activity
Spectroscopic Approaches for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the definitive identification and structural characterization of complex molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone methods used for this purpose. fao.orgrivm.nl
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. mdpi.comwikipedia.org It relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at characteristic frequencies. wikipedia.orgalfa-chemistry.com These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, allowing researchers to map the molecular framework. libretexts.org
In the context of this compound, NMR has been crucial for its initial structural elucidation. rivm.nl The structure of the main toxic compound from the dinoflagellate Gambierdiscus toxicus, identified as this compound, was determined to possess a ladder-shaped polyether skeleton identical to that of ciguatoxin (CTX1B) but with less oxidation at its termini. rivm.nl This was established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net Techniques like 2D correlation spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) experiments allow scientists to determine the connectivity between atoms and their spatial proximity, respectively, which is essential for piecing together the complex, three-dimensional architecture of this compound from minute quantities of purified material. wikipedia.orgresearchgate.net
Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the precise molecular weight of a compound and for deducing its structure through fragmentation analysis. fao.org For this compound and its analogs, MS is almost always coupled with a separation technique like liquid chromatography (LC-MS). fao.orgrivm.nl
High-resolution mass spectrometry (HRMS) can determine the molecular weight of a toxin with high accuracy, which allows for the calculation of its elemental formula. rivm.nl For example, the related Pacific ciguatoxin-1 (P-CTX-1) was determined to have the molecular formula C₆₀H₈₆O₁₉. rivm.nl
Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. nih.gov In this technique, a specific precursor ion (e.g., the protonated or ammoniated molecule of this compound) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. For ciguatoxins, fragmentation typically involves the sequential loss of water molecules and ammonia (B1221849) (if an ammonium adduct is used). nih.gov By analyzing these specific fragmentation pathways, researchers can confirm the identity of this compound and distinguish it from its various congeners. trentu.caresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Challenges in Analytical Characterization of this compound and its Analogs
The analytical characterization of this compound is fraught with significant challenges that stem from its intrinsic properties and its occurrence in nature.
A primary obstacle in the study of this compound is its extremely low concentration in natural sources. fao.org The producing dinoflagellates, species of the genus Gambierdiscus, synthesize these toxins at levels ranging from femtograms to picograms per cell. mdpi.commpi.govt.nz As the toxins move up the food chain and accumulate in fish, their concentrations remain at trace levels, often in the parts-per-billion (ng/g) or parts-per-trillion (pg/g) range. researchgate.netnih.gov These minute quantities make the extraction and purification of sufficient material for comprehensive structural analysis, such as that required for NMR, exceptionally difficult and laborious. fao.org The low concentration also pushes the limits of detection for even the most sensitive analytical instruments, requiring extensive sample cleanup to minimize matrix interference and avoid ion suppression effects in mass spectrometry. nih.gov
This compound does not exist in isolation. It is typically found as part of a complex mixture of structurally related analogs and congeners. researchgate.net The producing organism, Gambierdiscus, can synthesize a suite of toxins, and further biotransformation in fish leads to an even greater diversity of compounds. nih.govfao.org These congeners often differ only subtly, for example, by the state of oxidation at one part of the molecule or by the stereochemistry at a single carbon atom, such as in the case of its epimer, Gambiertoxin 4a (CTX4A or 52-epi-CTX4B). nih.govfrdc.com.au
This complexity presents a major analytical challenge. Biological and biochemical assays lack the specificity to differentiate among these congeners, as they often exhibit similar functional activity. mdpi.com Therefore, advanced, high-resolution analytical techniques like LC-MS/MS are required to separate and individually identify each component of the toxin profile. mdpi.comresearchgate.net Furthermore, the potential existence of currently uncharacterized ciguatoxins adds another layer of difficulty, as methods targeted only for known compounds like this compound may fail to detect novel, toxic analogs. mdpi.com The accurate classification of toxin profiles is crucial, as minor structural changes between congeners can significantly impact their biological potency. nih.gov
Structural Analogs and Synthetic Research
Comparative Analysis of Gambiertoxin 4b with other Ciguatoxin Precursors and Metabolites
This compound is a key player in the biotransformation pathway of ciguatoxins, particularly within the Pacific Ocean. Its structure serves as a foundational template that is enzymatically modified in fish to produce a suite of more potent toxins.
This compound (GTX-4B) and Ciguatoxin-4A (CTX-4A) are stereoisomers, specifically epimers at the C52 position. nih.gov CTX-4A, also referred to as 52-epi-GTX4B, is another major gambiertoxin produced by Gambierdiscus toxicus. frdc.com.au It is believed that CTX-4A can undergo acid-catalyzed spiroisomerization to form other ciguatoxins found in fish, including GTX-4B. frdc.com.au Both GTX-4A and GTX-4B are considered precursor gambiertoxins that are metabolized by fish into more toxic forms. mpi.govt.nz
This compound is the likely precursor of the principal ciguatoxins found in the Pacific region. fao.orgresearchgate.net The transformation from GTX-4B and its epimer, CTX-4A, to the more potent Pacific ciguatoxins (P-CTXs) involves oxidative metabolism within fish. mpi.govt.nzmdpi.com This biotransformation is a key process in the toxification of marine food chains.
The primary Pacific ciguatoxins, P-CTX-1, P-CTX-2, and P-CTX-3, are all structurally derived from gambiertoxin precursors. fao.orgrivm.nl For example, P-CTX-1, the most potent of the Pacific ciguatoxins, is formed through the oxidation of P-CTX-4A, which itself is an epimer of this compound. nih.gov The core polyether skeleton of GTX-4B is largely conserved in these more toxic congeners, with modifications primarily occurring at the terminal ends of the molecule. fao.org These oxidative changes significantly enhance the toxicity of the compounds. rivm.nl
| Compound | Relationship to this compound | Key Structural Difference |
| Ciguatoxin-4A (CTX-4A) | C52 epimer | Stereochemistry at the C52 position |
| Pacific Ciguatoxin-1 (P-CTX-1) | Metabolic product | Oxidation at terminal ends of the molecule |
| Pacific Ciguatoxin-2 (P-CTX-2) | Metabolic product | Oxidation at terminal ends of the molecule |
| Pacific Ciguatoxin-3 (P-CTX-3) | Metabolic product | Oxidation at terminal ends of the molecule |
While structurally related, ciguatoxins exhibit significant geographical variation. The ciguatoxins found in the Caribbean (C-CTXs) and Indian Ocean (I-CTXs) represent distinct families of these toxins compared to their Pacific counterparts. mpi.govt.nzfao.org
Caribbean ciguatoxins, such as C-CTX-1 and C-CTX-2, have different polarity and structural features compared to P-CTXs. fao.org Although they share the characteristic polyether ladder-like core, there are differences in their molecular framework. nih.gov Despite these structural differences, it is believed that Caribbean ciguatoxins also arise from a limited number of precursor toxins, similar to the way Pacific ciguatoxins are derived from gambiertoxins. fao.org
Indian Ocean ciguatoxins (I-CTXs) also form a distinct group. nih.gov Research has led to the isolation and characterization of I-CTXs, which show structural variations from both Pacific and Caribbean toxins. who.int The nomenclature using prefixes P-, C-, and I- is now standard to denote the geographical origin of the ciguatoxin congener. nih.govmpi.govt.nz
Structural Links to Pacific Ciguatoxins (e.g., P-CTX-1, P-CTX-2, P-CTX-3)
Synthetic Approaches to this compound Fragments and Analogs
The immense structural complexity of this compound and other ciguatoxins has made them formidable targets for total synthesis. These efforts have not only advanced the field of organic synthesis but also provided access to pure material for biological studies.
The synthesis of the large, ladder-like polyether framework of this compound and its relatives is a monumental challenge. Chemists have developed convergent strategies that involve the synthesis of smaller, individual ring fragments which are then coupled together.
A landmark in this field was the total synthesis of CTX3C, a ciguatoxin congener that shares a similar polyether backbone with this compound. acs.org This synthesis demonstrated the feasibility of constructing these complex molecules. Strategies often rely on iterative processes to build the repeating ether rings. For instance, methods for the stereocontrolled synthesis of cis- and trans-2-alkenyl-3-hydroxy-tetrahydropyrans have been developed, which are key structural motifs in the ciguatoxin family. jst.go.jp The development of new synthetic methodologies, such as those for forming medium-sized ether rings, has also been crucial. jst.go.jp
Given the numerous stereocenters in this compound, achieving enantioselective synthesis of its fragments is critical. Significant research has focused on the asymmetric synthesis of specific portions of the molecule, such as the A-ring, AB-ring system, and other fused polyether arrays. acs.orgkisti.re.kracs.org
For example, the enantioselective synthesis of the AB ring fragment of this compound has been accomplished, which was instrumental in confirming the absolute configuration of both this compound and ciguatoxin. jst.go.jpkisti.re.krresearchmap.jp These synthetic efforts often employ chiral pool starting materials or asymmetric catalysis to control the stereochemistry at multiple centers. The synthesis of these fragments not only serves as a stepping stone towards total synthesis but also allows for the study of how these substructures interact with biological targets. acs.org
Biomimetic Synthesis Studies
The intricate, ladder-like polyether structure of this compound has made it a formidable target for total synthesis, prompting researchers to explore biomimetic approaches. These strategies aim to replicate the proposed biosynthetic pathways, which are thought to involve a cascade of ring-forming reactions from a polyepoxide precursor. The central hypothesis is that the fused ether rings are constructed in a sequential and stereocontrolled manner, mimicking nature's efficiency.
Research in this area has often focused on the synthesis of key fragments of the molecule. For instance, the enantioselective synthesis of the AB ring fragment of this compound has been a significant achievement. acs.orgpoissonbouge.net These studies provide critical insights into the stereochemical requirements for the formation of the fused ether system. Similarly, the synthesis of the ABC and JKLM ring fragments of the related ciguatoxins, which share a common structural backbone with this compound, has been reported. acs.orgresearchgate.net
A key biomimetic strategy involves the endo-selective epoxide-to-epoxonium ring-opening cascade. This process is believed to be how the dinoflagellate Gambierdiscus toxicus assembles the polycyclic ether core. acs.org Synthetic studies have aimed to replicate this cascade, using various catalysts and reaction conditions to control the stereochemistry of the newly formed rings. Gold-catalyzed cyclization reactions have been shown to be effective for the closure of the medium-sized ether rings under mild conditions, representing a powerful tool in the biomimetic synthesis of these complex molecules. acs.org The synthesis of fragments like the I-K fused polyether array, which is conserved across many Pacific ciguatoxins, further underscores the modular and biomimetic-inspired approaches being utilized in the field. acs.org While the total synthesis of this compound remains an ongoing challenge, these biomimetic studies and fragment syntheses have been instrumental in advancing the understanding of its complex architecture and biosynthetic origins. acs.orgacs.org
Structure-Activity Relationship (SAR) Studies via Synthetic Analogs
Structure-activity relationship (SAR) studies on this compound are crucial for understanding the molecular basis of its toxicity. These investigations primarily revolve around comparing the activity of this compound with its naturally occurring metabolites and synthetically modified analogs, particularly concerning their interaction with voltage-gated sodium channels (VGSCs), their primary cellular target.
A pivotal finding in the SAR of this compound is the dramatic increase in toxicity upon oxidation. This compound, produced by the dinoflagellate Gambierdiscus toxicus, is considered a precursor to the more potent ciguatoxins found in fish. fao.orgnih.gov Through biotransformation in fish, this compound is oxidized to congeners such as Pacific ciguatoxin-1 (P-CTX-1). fao.orgnih.gov This oxidation, primarily at the terminal rings of the molecule, enhances toxicity significantly. For example, the mouse lethality of this compound is increased by as much as 11-fold upon its oxidation to CTX-1. rivm.nl P-CTX-1 is approximately 50-fold more potent in its effects on the membrane potential of frog myelinated nerve fibers than its precursor, CTX-4B. nih.govmdpi.com
This difference in potency is directly linked to their affinity for VGSCs. Studies have shown that P-CTX-1 binds to site 5 of the VGSC with approximately 30 times higher affinity than this compound. mpi.govt.nz This enhanced binding leads to a more persistent activation of the sodium channels, resulting in the characteristic symptoms of ciguatera poisoning.
In vitro studies on frog myelinated axons have further elucidated the SAR, revealing that this compound (CTX-4B) not only acts on sodium channels but also on potassium channels. mdpi.com Interestingly, while being significantly less potent on sodium channels than P-CTX-1, CTX-4B was found to be more effective at inhibiting potassium channels. mdpi.com The effects of CTX-4B on sodium channels, which include inducing swelling of nerve terminals, can be prevented by the sodium channel blocker tetrodotoxin (B1210768). nih.gov
The synthesis of various fragments and analogs of the ciguatoxin family has provided further SAR insights. Studies on synthetic fragments have helped to identify which parts of the molecule are essential for its biological activity. While specific SAR studies on a wide range of purely synthetic this compound analogs are limited due to the molecule's complexity, the clear relationship between its oxidation state and toxicity provides a foundational principle for its structure-activity profile.
| Compound | Structural Difference from this compound | Target | Relative Potency/Activity |
| This compound (CTX-4B) | - | Voltage-gated Na+ & K+ channels | Baseline activity. mdpi.com |
| Pacific Ciguatoxin-1 (P-CTX-1) | Oxidized at terminal rings | Voltage-gated Na+ channels | ~11-fold higher mouse lethality. rivm.nl ~30-fold higher binding affinity to VGSCs. mpi.govt.nz ~50-fold more potent on myelinated nerve fibers. nih.govmdpi.com |
| Tetrodotoxin | N/A (Used for comparison) | Voltage-gated Na+ channels | Blocks Na+ channels, preventing CTX-4B-induced swelling. nih.gov |
Future Directions in Gambiertoxin 4b Research
Advanced Genomic and Proteomic Investigations of Producer Organisms
A primary focus for future research will be the application of advanced genomic and proteomic techniques to the dinoflagellates that produce Gambiertoxin 4b, primarily species within the genus Gambierdiscus. hku.hkresearchgate.net Dinoflagellates are known for their exceptionally large and complex genomes, which have historically posed challenges to comprehensive analysis. tandfonline.com However, recent advancements in sequencing and bioinformatic technologies are opening new avenues for exploration. researchgate.netnih.gov
Key research questions in this area include:
Identification of the biosynthetic gene cluster for this compound: Pinpointing the specific genes and enzymatic pathways responsible for the synthesis of the complex polyether structure of GTX-4B is a major goal. nih.gov Transcriptomic analyses comparing highly toxic and non-toxic strains of Gambierdiscus can help identify candidate genes, such as those encoding for polyketide synthases (PKS). nih.gov
Understanding the regulation of toxin production: Genomic and proteomic studies can reveal the regulatory networks that control the expression of toxin-producing genes. This includes identifying transcription factors, signaling pathways, and post-translational modifications that influence the rate of GTX-4B synthesis.
Comparative genomics of Gambierdiscus species: With the discovery of an increasing number of Gambierdiscus species, comparative genomics can elucidate the evolutionary relationships between them and explain the variation in their toxin profiles. plos.orgmdpi.com This can help in identifying "super bug" strains that are particularly potent toxin producers. whoi.edu Fluorescence in situ hybridization (FISH) has already proven useful in differentiating species based on ribosomal DNA organization. tandfonline.com
Proteomic profiling under different environmental conditions: Analyzing the complete set of proteins (the proteome) of Gambierdiscus under various environmental stressors can provide insights into the physiological responses that lead to increased toxin production. hku.hkresearchgate.net Techniques like 2-D differential gel electrophoresis (2-D DIGE) are valuable for comparing protein expression levels. researchgate.net
Mechanistic Elucidation of Environmental Triggers for Toxin Production
The production of this compound by Gambierdiscus is known to be influenced by a variety of environmental factors, though the precise mechanisms are not fully understood. rivm.nlfao.org Future research will need to move beyond correlational studies to a mechanistic understanding of how these triggers modulate toxin synthesis at the cellular and molecular level.
Key environmental factors that warrant further investigation include:
Temperature: While studies have shown that Gambierdiscus growth is favored within specific temperature ranges (21 to 32.5 degrees Celsius), the direct impact of temperature on GTX-4B production per cell needs more detailed study. noaa.govnih.gov Some research suggests that toxin production might be higher at temperatures below the optimal growth temperature. nih.gov
Light Intensity: Gambierdiscus species have shown varied responses to light, with some thriving in low-light conditions. researchgate.net The effect of different light intensities and wavelengths on the expression of genes involved in toxin synthesis is an important area for future research.
Nutrient Availability: The role of nutrient concentrations, types, and ratios in influencing Gambierdiscus growth and toxicity remains unclear, with some studies showing no significant effects. researchgate.netint-res.com More controlled laboratory experiments are needed to dissect the specific roles of nitrogen, phosphorus, and other micronutrients on GTX-4B production.
Salinity: Optimal growth for Gambierdiscus occurs at salinities between 25 and 45 parts per thousand. noaa.gov Investigating the physiological and genetic responses to salinity stress could reveal links to toxin synthesis.
Biotic Interactions: The influence of co-occurring bacteria and other microorganisms on Gambierdiscus toxin production is a promising but understudied area. rivm.nlfao.org Some bacteria may enhance or inhibit toxin production, suggesting a symbiotic or competitive relationship that needs to be explored.
Development of Novel High-Throughput Analytical Methods
The detection and quantification of this compound and its ciguatoxin derivatives are challenging due to their low concentrations in environmental and biological samples. fao.orgmdpi.com While methods like the mouse bioassay have been used, they lack specificity. rivm.nl The development of rapid, sensitive, and high-throughput analytical methods is crucial for both research and monitoring purposes.
Future advancements in this area are expected to focus on:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique, particularly when coupled with high-resolution mass spectrometry (HRMS), is becoming the method of choice for its sensitivity and specificity in identifying and quantifying specific toxins. nih.govmdpi.com Further development of LC-MS/MS methods will improve the detection of GTX-4B and its metabolites in complex matrices like fish tissue. fao.orgnoaa.gov
High-Throughput Screening (HTS) Assays: The development of automated HTS platforms would enable the rapid screening of large numbers of samples for the presence of gambiertoxins. This could involve cell-based assays that measure the toxin's effect on voltage-gated sodium channels or receptor-binding assays. fao.orgmdpi.com
Computational Toxin Screening: The use of computational tools to analyze mass spectrometry data can aid in the high-throughput screening and identification of known and novel polyether toxins. acs.org
Biosensors: The creation of biosensors for the real-time detection of gambiertoxins in the field would be a significant breakthrough for monitoring and early warning systems. bionte.com
Reference Materials: The lack of certified reference materials for this compound and its analogues has hampered the validation and harmonization of detection methods. rivm.nlnih.gov Producing these standards is a critical step for future research and regulatory monitoring.
Comprehensive SAR Studies Utilizing Chemoinformatic Approaches
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its biological activity. Chemoinformatic approaches, which use computational methods to analyze chemical and biological data, can significantly accelerate and enhance SAR studies.
Future research in this area should include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models for polyether toxins like GTX-4B can help predict the toxicity of newly discovered analogues based on their chemical structure. researchgate.netinsilico.eu This can reduce the need for extensive animal testing.
Molecular Docking and Simulation: These computational techniques can be used to model the interaction of this compound with its molecular target, the voltage-gated sodium channel. This can provide insights into the specific chemical features of the toxin that are responsible for its activity.
Analysis of Toxin Congeners: Gambierdiscus produces a range of GTX-4B congeners with slight structural modifications. fao.org Comprehensive SAR studies of these congeners can help to identify the key structural motifs required for toxicity.
Integration of SAR with Toxin Metabolism Data: Understanding how the structure of GTX-4B is modified as it moves up the food chain and how these modifications affect its toxicity is crucial. researchgate.net Integrating SAR with metabolic studies can provide a more complete picture of ciguatera toxicity.
Ecological Modeling of Toxin Dynamics in Changing Marine Environments
Ecological modeling is a powerful tool for predicting the abundance and distribution of Gambierdiscus and the subsequent risk of ciguatera fish poisoning under different environmental scenarios, including climate change. noaa.govresearchgate.net
Future modeling efforts should aim to:
Integrate Multiple Environmental Drivers: Models should incorporate a wide range of environmental variables, such as sea surface temperature, light availability, nutrient levels, and hydrodynamic conditions, to create more accurate predictions of Gambierdiscus blooms. nih.gov
Incorporate Food Web Dynamics: To accurately predict the risk of ciguatera, models need to simulate the transfer and biotransformation of this compound through the marine food web, from Gambierdiscus to herbivores and then to carnivorous fish. whoi.edumdpi.commdpi.com
Account for Species-Specific Toxin Production: As different Gambierdiscus species have varying levels of toxicity, models should incorporate species-specific data on toxin production to improve risk assessments. researchgate.netmdpi.com
Predict the Impact of Climate Change: By incorporating climate change projections, such as rising sea surface temperatures, models can forecast the future geographic range of Gambierdiscus and the potential for an increased incidence of ciguatera. noaa.govnih.gov
Develop Early Warning Systems: The ultimate goal of ecological modeling in this context is to develop robust early warning systems that can alert public health officials and fisheries managers to an increased risk of ciguatera, allowing for timely interventions. whoi.edunih.gov
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying Gambiertoxin 4b in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for detecting this compound due to their high sensitivity and specificity . Enzyme-linked immunosorbent assays (ELISA) are also used for rapid screening but require validation against mass spectrometry to avoid cross-reactivity with structurally similar toxins . For quantification, calibration curves using certified reference materials (CRMs) are essential, with recovery rates reported to ensure accuracy (e.g., 85–110% recovery in fish tissue samples) .
Q. How do researchers isolate this compound from complex marine matrices?
- Methodological Answer : Solid-phase extraction (SPE) using C18 cartridges followed by hydrophilic interaction liquid chromatography (HILIC) is commonly employed to separate this compound from lipid-rich samples. A study demonstrated 92% extraction efficiency using methanol:water (80:20) as the eluent . Post-extraction, freeze-drying preserves toxin integrity for downstream assays .
Q. What model systems are used to study the acute toxicity of this compound?
- Methodological Answer : Murine models (e.g., BALB/c mice) are standard for LD50 determination, with intraperitoneal injection showing dose-dependent neurotoxicity (LD50: 0.2–0.5 µg/kg). In vitro models like neuroblastoma (SH-SY5Y) cells are used to assess voltage-gated sodium channel inhibition, with IC50 values ranging from 5–20 nM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values for this compound’s effects on ion channels?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. For example, EC50 values for sodium channel inhibition differ between whole-cell patch-clamp (10 nM) and fluorescence-based assays (25 nM) due to dye interference . Standardizing buffer composition (e.g., 140 mM NaCl, 2 mM CaCl2) and temperature (25°C) minimizes variability. Meta-analyses comparing datasets from independent labs are recommended .
Q. What experimental designs are optimal for studying this compound’s bioaccumulation in marine food webs?
- Methodological Answer : Stable isotope tracing (e.g., ¹³C-labeled this compound) in mesocosm experiments allows tracking through trophic levels. A 2023 study used LC-MS/MS to quantify bioaccumulation factors (BAFs) of 120–150 in herbivorous fish, highlighting the role of lipid solubility in toxin retention . Controls should include toxin-free diets and parallel assays for metabolite identification .
Q. How can researchers ensure reproducibility in this compound toxicity studies?
- Methodological Answer : Detailed protocols for toxin purification (e.g., HPLC gradient: 10–60% acetonitrile over 30 min) and cell culture conditions (e.g., 5% CO2, 37°C) must be published alongside raw data . Collaborative inter-laboratory trials using shared CRMs reduce variability. For example, a 2024 round-robin study achieved 95% concordance in LC-MS/MS results across 12 labs .
Data Contradiction and Synthesis
Q. Why do studies report conflicting data on this compound’s stability under environmental conditions?
- Methodological Answer : Stability varies with pH and UV exposure. A 2022 study found a half-life of 48 hours in seawater (pH 8.2, 25°C) but only 12 hours under UV light. Contradictions arise from unmeasured variables like microbial degradation or dissolved organic matter. Researchers should report full environmental parameters and use controlled photolysis chambers for UV studies .
Methodological Tables
Table 1 : Comparison of Analytical Methods for this compound
Table 2 : Reported Toxicological Parameters for this compound
| Model System | Endpoint | Value (Mean ± SD) | Conditions | Reference |
|---|---|---|---|---|
| BALB/c mice | LD50 (i.p.) | 0.3 ± 0.1 µg/kg | 24h observation | |
| SH-SY5Y | IC50 (Na+ channel) | 12 ± 3 nM | 25°C, pH 7.4 | |
| Zebrafish | EC50 (neurotox.) | 8 ± 2 nM | 72h exposure, 28°C |
Guidance for Future Research
- Interdisciplinary Collaboration : Integrate omics (e.g., transcriptomics) to map this compound’s molecular targets .
- Open Data Repositories : Share raw spectra and toxicity datasets in platforms like GNPS or ToxinBase .
- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
